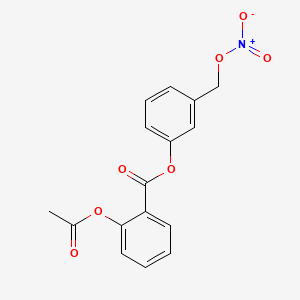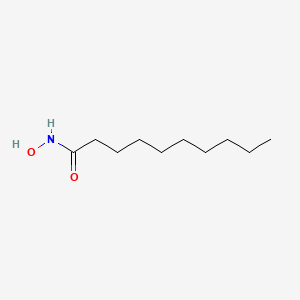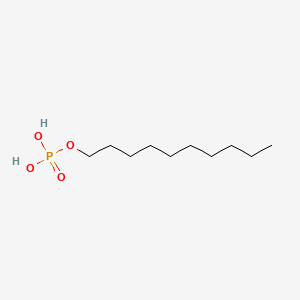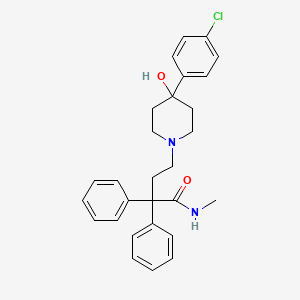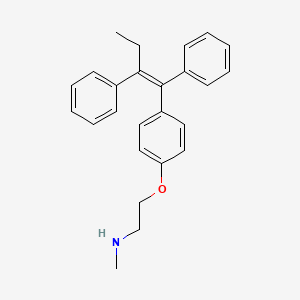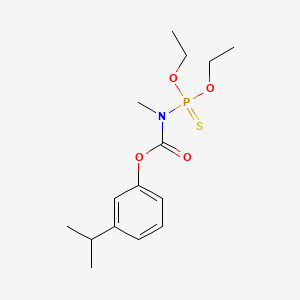![molecular formula C19H24N2O3 B1677072 N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide CAS No. 109806-61-3](/img/structure/B1677072.png)
N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)-: is a bioactive chemical compound with the molecular formula C19H24N2O3 and a molecular weight of 328.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- typically involves the reaction of o-anisamide with 5-(p-aminophenoxy)pentylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines .
Applications De Recherche Scientifique
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in biochemical assays and studies involving enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mécanisme D'action
The mechanism of action of o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby modulating biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
o-Anisamide: A related compound with similar structural features.
p-Aminophenoxy compounds: Compounds containing the p-aminophenoxy group, which exhibit similar chemical properties.
Uniqueness
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research .
Propriétés
Numéro CAS |
109806-61-3 |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O3/c1-23-18-8-4-3-7-17(18)19(22)21-13-5-2-6-14-24-16-11-9-15(20)10-12-16/h3-4,7-12H,2,5-6,13-14,20H2,1H3,(H,21,22) |
Clé InChI |
BCMVMHPPDYXRGK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NCCCCCOC2=CC=C(C=C2)N |
Apparence |
Solid powder |
Key on ui other cas no. |
109806-61-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
o-Anisamide, N-(5-(p-aminophenoxy)pentyl)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-[(9H-fluoren-2-yl)carbamoyl]propanoic acid](/img/structure/B1676991.png)
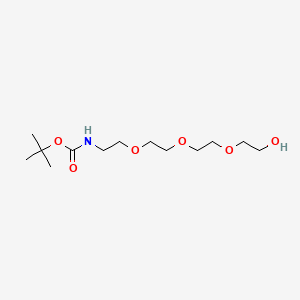
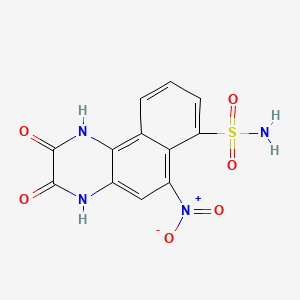
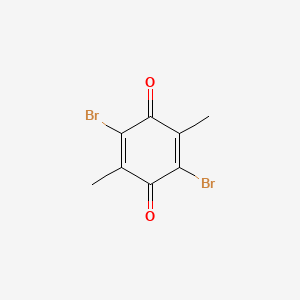
![Sodium 2-(5-hydroxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-ylidene)acetate](/img/structure/B1677002.png)
